molecular formula C8H9BrN2O2S B5586645 N'-(3-bromobenzylidene)methanesulfonohydrazide

N'-(3-bromobenzylidene)methanesulfonohydrazide

Cat. No. B5586645
M. Wt: 277.14 g/mol
InChI Key: GLIIWKTXGDPREL-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonohydrazides often involves multi-component reactions or specific substitutions to incorporate various functional groups into the molecule. For example, a three-component reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions has been developed, leading to methanesulfonohydrazides with good yields through an intramolecular cyclization and insertion of sulfur dioxide (An, Zheng, & Wu, 2014).

Molecular Structure Analysis

The molecular structure of methanesulfonohydrazides is characterized by spectroscopic methods and sometimes by X-ray crystallography. Studies have detailed the structure of methanesulfonic acid hydrazide and its derivatives, revealing the presence of hydrogen bonding interactions and the energetics of various conformers (Ienco et al., 1999).

Chemical Reactions and Properties

Methanesulfonohydrazides participate in a range of chemical reactions, including the synthesis of metal complexes. These reactions often yield products with significant antibacterial activity, indicating the potential for methanesulfonohydrazides to serve as ligands in coordination chemistry (Özdemir, Akkaya, & Özbek, 2013).

Physical Properties Analysis

The physical properties of methanesulfonohydrazides, such as melting points, solubility, and crystalline structure, are often investigated using techniques like X-ray crystallography. These studies provide insight into the compound's stability, solubility, and potential for various applications.

Chemical Properties Analysis

The chemical properties of methanesulfonohydrazides, including reactivity, stability, and interaction with other compounds, are crucial for understanding their potential applications. For example, the reactivity of methanesulfonohydrazides with metal carbonyls under photochemical conditions to form new complexes highlights their versatility and potential for further exploration (Sert, 2019).

Scientific Research Applications

Synthesis and Reactivity

  • A study by An, Zheng, and Wu (2014) details the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines. This process includes intramolecular 5-exo-cyclization and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
  • Zhou, Xia, and Wu (2016) reported on the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced reaction. This catalyst-free reaction forms various sulfonohydrazides under ultraviolet irradiation (Zhou, Xia, & Wu, 2016).
  • Ghorbani‐Vaghei et al. (2015) used N-halosulfonamides for the solvent-free synthesis of triazines, demonstrating the utility of sulfonamides in facilitating organic reactions under environmentally friendly conditions (Ghorbani‐Vaghei et al., 2015).

Spectroscopic Characterization and Antibacterial Evaluation

  • Özdemir, Akkaya, and Özbek (2013) synthesized new nickel(II), palladium(II), and platinum(II) complexes with aromatic methanesulfonylhydrazone-based ligands. These complexes were characterized spectroscopically and evaluated for in vitro antibacterial activity (Özdemir, Akkaya, & Özbek, 2013).

Derivatization for Gas Chromatography

  • Tanaka, Takigawa, Yasaka, Shono, Funazo, and Wu (1987) developed a new derivatizing reagent, pentafluorobenzyl methanesulphonate, for determining inorganic anions by gas chromatography. This advancement illustrates the application of sulfonates in analytical chemistry (Tanaka et al., 1987).

Application in Synthesis and Molecular Docking

  • Raja, Muhamed, Muthu, and Suresh (2017) synthesized (E)-1-(3-bromobenzylidene)semicarbazide and performed a detailed spectroscopic analysis along with molecular docking studies, highlighting its potential in drug design and molecular engineering (Raja et al., 2017).

Sulfonamides in N-Arylation Processes

  • Rosen, Ruble, Beauchamp, and Navarro (2011) discussed the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, demonstrating the utility of sulfonamides in organic synthesis, particularly in creating safer alternatives to potentially genotoxic reagents (Rosen et al., 2011).

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c1-14(12,13)11-10-6-7-3-2-4-8(9)5-7/h2-6,11H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIIWKTXGDPREL-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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